molecular formula C8H7ClN4 B8512892 6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine

6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine

Cat. No. B8512892
M. Wt: 194.62 g/mol
InChI Key: DESCUNOCUWIUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

6-(4-chloroimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C8H7ClN4/c9-7-4-13(5-12-7)8-2-1-6(10)3-11-8/h1-5H,10H2

InChI Key

DESCUNOCUWIUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)N2C=C(N=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A vial was charged with 2-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine (675 mg, 3.01 mmol), tin(II) chloride dihydrate (2.03 g, 9.02 mmol), and methanol (10 mL). The vial was sealed and heated to 90° C. and stirred for 16 hours. The reaction was cooled to room temperature and concentrated. The residue was taken up in water (20 mL) and neutralized with saturated aqueous sodium bicarbonate. The mixture was extracted with ethyl acetate (3×50 mL) and the combined organics were dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography gave 6-(4-chloro-1H-imidazol-1-yl)pyridin-3-amine (380 mg, 65%) as a light yellow solid. 1H NMR (400 MHz, CD3OD, δ): 8.20 (d, J=1.6 Hz, 1H), 7.89 (d, J=2.4 Hz, 1H), 7.68 (d, J=1.6 Hz, 1H), 7.38 (d, J=8.8 Hz, 1H), 7.21 (dd, J=8.8, 2.8 Hz, 1H).
Quantity
675 mg
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reactant
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2.03 g
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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